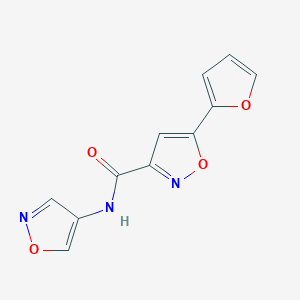
8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group is synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the diethyl substituents.
Attachment to the Purine Ring: The synthesized pyrazolyl group is then attached to the purine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride to deprotonate the purine ring, facilitating the nucleophilic attack.
Final Modifications: The final steps involve the introduction of the ethyl and methyl groups at specific positions on the purine ring. This can be achieved through selective alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, affecting their activity and regulation.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3,5-Dimethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
- 8-(3,5-Diethylpyrazolyl)-1-methyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of both diethyl and dimethyl substituents on the pyrazolyl and purine rings, respectively. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-10-9-11(7-2)22(18-10)15-17-13-12(19(15)4)14(23)21(8-3)16(24)20(13)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWQLKXMBIIKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2751072.png)

![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
![4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2751077.png)
![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2751081.png)
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)


![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)
![1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine](/img/structure/B2751094.png)

